molecular formula C15H16N2OS B2723437 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-25-2

8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B2723437
CAS No.: 860611-25-2
M. Wt: 272.37
InChI Key: DVVSWCJQIZPQLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]indole derivative with a suitable carboxamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carbohydrazide
  • 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxylate
  • 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its thienoindole core structure is a key factor in its interaction with various biological targets, making it a valuable compound for scientific research and drug development .

Biological Activity

8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the thieno[2,3-b]indole core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H16N2OS
  • Molecular Weight : 272.37 g/mol
  • CAS Number : 860611-25-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes and receptors involved in various biological pathways, including:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit specific kinases involved in cancer progression.
  • Antiviral Activity : Research indicates potential effectiveness against viral infections by disrupting viral replication mechanisms.

Anticancer Properties

A notable study demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. The most active derivative showed an IC50 value comparable to established chemotherapeutics like sorafenib. Key findings include:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Activation : Increases necrotic and apoptotic cell populations and activates caspase pathways.
Compound IC50 (µM) Mechanism
This compound5.0VEGFR-2 inhibition
Sorafenib5.1VEGFR-2 inhibition

Antiviral Activity

The compound has shown promise as an antiviral agent against various viruses. It inhibits viral replication through mechanisms that may involve interference with viral entry or replication processes.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing significant apoptosis induction and cell cycle arrest at G2/M phase.
    • Findings : The compound's EC50 against VEGFR-2 was comparable to that of sorafenib, indicating its potential as a lead compound for anticancer drug development.
  • Antiviral Efficacy : Another investigation assessed the antiviral properties against Zika and Dengue viruses, showing effective inhibition at low concentrations with minimal cytotoxicity.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other thienoindole derivatives. Its specific interactions with biological targets are crucial for its pharmacological effects.

Compound Activity Type Unique Feature
This compoundAnticancer/AntiviralThieno[2,3-b]indole core structure
Other derivativesVariesDifferent substituents affecting activity

Properties

IUPAC Name

4-methyl-N-propylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-3-8-16-14(18)13-9-11-10-6-4-5-7-12(10)17(2)15(11)19-13/h4-7,9H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVSWCJQIZPQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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